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8,5'-Cyclo-2'-deoxyadenosine -

8,5'-Cyclo-2'-deoxyadenosine

Catalog Number: EVT-1587076
CAS Number:
Molecular Formula: C10H11N5O3
Molecular Weight: 249.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
8,5'-cyclo-2'-deoxyadenosine is an organic heterotetracyclic compound obtained by intramolecular formation of a C-C bond between positions 8 and 5' of 2'-deoxyadenosine. It has a role as a Mycoplasma genitalium metabolite. It is an organic heterotetracyclic compound, a bridged compound, a N-glycosyl compound, a diol and an aromatic amine. It derives from a 2'-deoxyadenosine.
Overview

8,5'-Cyclo-2'-deoxyadenosine is a unique nucleoside analog characterized by a covalent bond between the base and the sugar moiety, forming a cyclopurine structure. This compound arises from oxidative damage to DNA and represents a class of lesions known as tandem lesions. The presence of 8,5'-cyclo-2'-deoxyadenosine in DNA can significantly affect its biological functions, including transcription and repair mechanisms.

Source

8,5'-Cyclo-2'-deoxyadenosine is primarily formed through radical-mediated processes, often induced by ionizing radiation or oxidative stress in biological systems. These conditions lead to the generation of hydroxyl radicals that facilitate the formation of the cyclopurine bond between the 8-position of the adenine base and the 5'-carbon of the deoxyribose sugar .

Classification

This compound falls under the category of modified nucleosides and is classified as a cyclonucleoside due to its structural modifications. It is part of a broader group known as cyclopurines, which includes other analogs such as 8,5'-cyclo-2'-deoxyguanosine .

Synthesis Analysis

Methods

The synthesis of 8,5'-cyclo-2'-deoxyadenosine can be achieved through several methods, primarily focusing on radical cyclization techniques. One notable approach involves using thiophenyl groups as photolabile precursors to generate radicals that facilitate the formation of the 8,5' bond in a controlled manner .

Technical Details

The synthesis typically requires multiple steps:

  1. Radical Generation: A thiophenyl group is activated by light to produce a radical.
  2. Cyclization: The generated radical reacts with the sugar moiety at the 5' position.
  3. Purification: The product is purified using chromatographic techniques to isolate the desired diastereomers (5'R and 5'S) of 8,5'-cyclo-2'-deoxyadenosine.

For example, one study reported synthesizing 8,5'-cyclo-2'-deoxyadenosine through a total synthesis involving over twenty steps, demonstrating its complexity and the need for precise control over reaction conditions .

Molecular Structure Analysis

Structure

The molecular structure of 8,5'-cyclo-2'-deoxyadenosine consists of an adenine base linked to a deoxyribose sugar via an unusual covalent bond between the N9 position of adenine and the C5' position of deoxyribose. This unique structure alters its interaction with DNA polymerases and repair enzymes.

Data

The molecular formula for 8,5'-cyclo-2'-deoxyadenosine is C10H13N5O3. Its molecular weight is approximately 239.24 g/mol. Structural analyses often employ techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .

Chemical Reactions Analysis

Reactions

Technical Details

The stability of this compound under different pH conditions has been investigated, revealing that while it is susceptible to hydrolysis, it exhibits greater stability compared to other modified nucleosides like 8-oxo-2'-deoxyguanosine .

Mechanism of Action

Process

The mechanism by which 8,5'-cyclo-2'-deoxyadenosine affects cellular processes primarily involves its interference with DNA replication and repair pathways. When incorporated into DNA, it can block replication by DNA polymerases due to steric hindrance caused by its cyclic structure.

Data

Studies have shown that this lesion impedes transcription factor binding and reduces transcription efficiency significantly when located within promoter regions . Its repair is primarily facilitated by nucleotide excision repair mechanisms in mammalian cells.

Physical and Chemical Properties Analysis

Physical Properties

8,5'-Cyclo-2'-deoxyadenosine is typically solid at room temperature with a melting point that can vary based on purity and crystallization conditions. It is soluble in common organic solvents used in biochemical assays.

Chemical Properties

This compound exhibits unique chemical properties due to its modified structure:

  • Stability: More stable than unmodified nucleosides under acidic conditions.
  • Reactivity: Participates in typical nucleophilic substitution reactions but with altered kinetics due to steric factors introduced by cyclization .
Applications

Scientific Uses

8,5'-Cyclo-2'-deoxyadenosine serves as an important tool in molecular biology research for studying DNA damage and repair mechanisms. Its incorporation into oligonucleotides allows researchers to investigate how such lesions affect replication fidelity and transcriptional activity.

Additionally, it has potential applications in developing antiviral therapies where modified nucleosides are employed to inhibit viral replication through incorporation into viral genomes . Understanding its biological effects can also contribute to insights into cancer biology and therapeutic strategies targeting DNA repair pathways.

Mechanisms of Formation and Stereochemical Specificity of 8,5'-Cyclo-2'-deoxyadenosine

Hydroxyl Radical-Mediated Generation Pathways

8,5'-Cyclo-2'-deoxyadenosine (cdA) arises from the reaction of hydroxyl radicals (•OH) with DNA, primarily via ionizing radiation or Fenton chemistry. Hydroxyl radicals abstract the H5' hydrogen atom from 2'-deoxyadenosine in DNA, generating a C5' carbon-centered radical (C5' radical) [1] [6]. This radical initiates intramolecular cyclization by attacking the C8 position of the purine base, forming a covalent bond between the sugar and base moieties. The reaction is oxygen-sensitive, as molecular oxygen (O₂) competes with cyclization by reacting with the C5' radical to form 5'-peroxy radicals, thereby suppressing cdA formation under aerobic conditions [1] [6]. The generation of cdA is a hallmark of oxidative stress in genomic DNA, distinct from other lesions due to its tandem structure linking the sugar and base.

Two-Step Cyclization Dynamics: C5' Hydrogen Abstraction and Purine-Sugar Covalent Bond Formation

The cyclization mechanism occurs in two discrete steps:

  • Hydrogen Abstraction: •OH radicals preferentially abstract the H5' atom from the 2'-deoxyribose moiety due to the relatively low bond dissociation energy of the C5'-H bond. This generates a C5'-radical intermediate [1] [6].
  • Cyclization: The C5' radical attacks the electron-rich C8 position of the adjacent adenine base, forming a C5'-C8 covalent bond. This step requires the deoxyribose to adopt a rare O4'-exo conformation, which positions the C5' radical spatially close to C8 [6]. The final oxidation step (loss of an electron) yields the stable cdA lesion. Theoretical studies confirm that the O4'-exo conformation is energetically unfavorable but essential for ring closure, explaining the relatively low yield of cdA compared to other •OH-induced lesions [6].

Table 1: Key Radical Intermediates in cdA Formation

StepIntermediateStructure/Properties
Hydrogen AbstractionC5' radicalDeoxyribose carbon-centered radical
CyclizationPurine C8 adductTransient sp³ hybridized C8 radical intermediate
Oxidation8,5'-cyclo-2'-deoxyadenosineStable tandem lesion with fused sugar-base ring

Diastereomeric Differentiation: (5′R)-cdA vs. (5′S)-cdA Stereoisomerism

cdA exists as two stable diastereomers due to chirality at the C5' position:

  • (5′R)-cdA: The 5'-hydrogen is oriented below the ribose plane.
  • (5′S)-cdA: The 5'-hydrogen is oriented above the ribose plane [1] [8].

The ratio of (5′R)-cdA to (5′S)-cdA formed under •OH exposure is typically ~1.3:1, reflecting slight energetic favorability for the 5'R configuration during radical cyclization [1]. The stereochemistry profoundly impacts DNA structure and repair:

  • Structural Distortions: (5′R)-cdA induces greater DNA backbone distortion and helical buckling than (5′S)-cdA due to steric clashes with the phosphate backbone. Molecular dynamics simulations show (5′R)-cdA reduces base stacking energy by 25–30%, versus 15–20% for (5′S)-cdA [8].
  • Repair Efficiency: Nucleotide excision repair (NER) excises (5′R)-cdA twice as efficiently as (5′S)-cdA due to stronger structural distortion recognition [8].
  • Protein Recognition: Poly(ADP-ribose) polymerase 1 (PARP1) binds DNA containing (5′S)-cdA with higher affinity than (5′R)-cdA, suggesting diastereomer-specific roles in damage signaling [4].

Molecular Oxygen and Glutathione Modulation of Cyclization Efficiency

The formation of cdA is tightly modulated by cellular redox agents:

  • Oxygen (O₂): Acts as a competitive inhibitor of cyclization. High O₂ concentrations (>10 μM) divert the C5' radical toward 5'-peroxyl radical formation, reducing cdA yields by up to 80%. Hypoxic conditions favor cyclization [1] [6].

Table 2: Impact of Oxygen Concentration on cdA Formation

O₂ StatusC5' Radical FatecdA Yield (Relative)
AnoxiaCyclization dominant100% (baseline)
Normoxia (20 μM)Partial peroxyl formation30–40%
Hyperoxia (>50 μM)Peroxyl dominant<20%
  • Glutathione (GSH): Reduces cdA formation via two mechanisms:
  • Radical quenching: GSH donates electrons to the C5' radical, reverting it to undamaged deoxyadenosine.
  • Competitive •OH scavenging: GSH reacts with •OH before it attacks DNA, lowering overall damage [2] [5].Depleting cellular GSH increases cdA accumulation by 2–3 fold, confirming its protective role [5] [9]. Conversely, GSH depletion under oxidative stress exacerbates cdA formation, linking redox imbalance to lesion burden.

Table 3: Glutathione-Mediated Modulation of cdA Formation

Redox AgentConcentrationEffect on C5' RadicalcdA Yield
Glutathione (GSH)High (5 mM)Reduction to undamaged state↓ 60–70%
GSH depleted<0.1 mMProlonged radical lifetime↑ 200–300%

Properties

Product Name

8,5'-Cyclo-2'-deoxyadenosine

IUPAC Name

(1R,11R,12S,13S)-7-amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraene-11,13-diol

Molecular Formula

C10H11N5O3

Molecular Weight

249.23 g/mol

InChI

InChI=1S/C10H11N5O3/c11-8-5-9(13-2-12-8)15-4-1-3(16)7(18-4)6(17)10(15)14-5/h2-4,6-7,16-17H,1H2,(H2,11,12,13)/t3-,4+,6-,7-/m0/s1

InChI Key

MBVGIEDXZGVICG-FXZMZVCPSA-N

Synonyms

2'-deoxy-8,5'-cycloadenosine
5',8-cyclo-2'-deoxyadenosine
8,5'-CDA
8,5'-cyclo-2'-deoxyadenosine

Canonical SMILES

C1C(C2C(C3=NC4=C(N=CN=C4N3C1O2)N)O)O

Isomeric SMILES

C1[C@@H]([C@H]2[C@@H](C3=NC4=C(N=CN=C4N3[C@@H]1O2)N)O)O

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